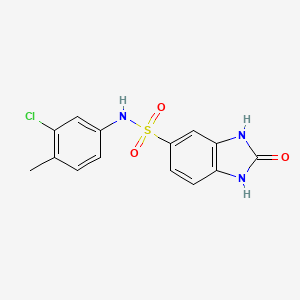
N-(3-chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
説明
N-(3-chloro-4-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as CMB-5, is a sulfonamide-based compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research, as it exhibits potent anti-tumor activity. The purpose of
科学的研究の応用
Antimicrobial Activity
Benzimidazole and sulfonamide moieties are components of several pharmaceutically active molecules. Research has shown that combining these two structures can lead to compounds with significant antimicrobial properties. For instance, a study synthesized various metal complexes using a benzimidazole-derived sulfonamide and evaluated their antimicrobial activity against a range of bacterial and fungal strains. Interestingly, some of these compounds, particularly those containing cobalt, demonstrated notable antibacterial activity, though they did not exhibit antifungal properties (Ashraf et al., 2016).
Anti-Inflammatory and Antioxidant Properties
Another study investigated the synthesis of novel sulfonamide derivatives for their potential anti-inflammatory, analgesic, and antioxidant properties. These derivatives were also evaluated for their anticancer and anti-HCV activities. Some of these compounds displayed notable inhibition of HCV NS5B RdRp activity and were effective in anti-inflammatory and analgesic tests. This suggests that such derivatives might have therapeutic potential in treating inflammation-related disorders and hepatitis C virus infections (Küçükgüzel et al., 2013).
Anticancer Potential
A study on the synthesis of indapamide derivatives explored their potential as anticancer agents. Among these derivatives, one compound exhibited significant proapoptotic activity against melanoma cell lines. This finding highlights the potential of sulfonamide derivatives in cancer treatment, particularly in targeting specific cancer cell lines like melanoma (Yılmaz et al., 2015).
Anti-Tubercular Activity
The synthesis and evaluation of certain sulfonamide derivatives revealed their potential as anti-tubercular agents. This research suggests that such compounds could be effective in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The study indicates that these compounds can inhibit the growth of Mycobacterium tuberculosis, which is significant in the ongoing fight against tuberculosis (Dighe et al., 2012).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-8-2-3-9(6-11(8)15)18-22(20,21)10-4-5-12-13(7-10)17-14(19)16-12/h2-7,18H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDJGIPOOXIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-acetyl-8-(3-furylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5618155.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5618160.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)
![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)
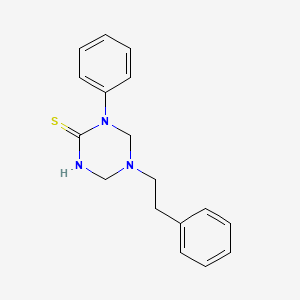
![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)
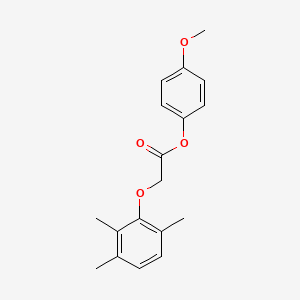
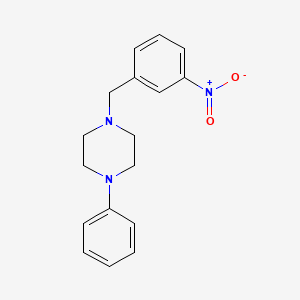
![1-(2-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5618223.png)
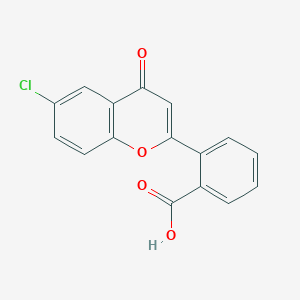
![3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5618238.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5618239.png)